molecular formula C15H13NO2 B241809 3-(benzylamino)-2-benzofuran-1(3H)-one

3-(benzylamino)-2-benzofuran-1(3H)-one

Cat. No.: B241809
M. Wt: 239.27 g/mol
InChI Key: SXRNXWZOQUSCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-2-benzofuran-1(3H)-one, a derivative of the isobenzofuran-1(3H)-one (phthalide) scaffold, is a chemical compound of interest in medicinal chemistry and drug discovery research. Phthalides are a significant class of benzo-fused heterocycles found in numerous naturally occurring and synthetic molecules with a broad spectrum of reported pharmacological activities. These activities include serving as antioxidant agents, antiplatelet agents by inhibiting arachidonic acid-induced aggregation, and exhibiting anti-inflammatory and anticancer properties. The structural motif is also investigated for potential applications as protease inhibitors. This compound is presented as a building block for researchers developing novel bioactive heterocycles. Its structure, characterized by the substitution at the C-3 position of the phthalide core, makes it a candidate for structure-activity relationship (SAR) studies aimed at discovering new therapeutic leads. Researchers can utilize this material in the synthesis of more complex derivatives or for screening in various biological assays. The product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-(benzylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H13NO2/c17-15-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9,14,16H,10H2

InChI Key

SXRNXWZOQUSCJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)CNC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Crystallographic and Hydrogen-Bonding Properties

  • 3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one (C₁₂H₉N₃O₂): Substituent: Pyrazin-2-ylamino (aromatic heterocycle). Crystallographic analysis reveals a dihedral angle of 89.12° between the benzofuranone and pyrazine moieties, with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice .
  • 3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂): Substituent: 3,4-Dimethyl-anilino (alkylated aromatic amine). Key Features: N—H⋯O hydrogen bonds form C(6) chains along the crystallographic axis, while π–π interactions (centroid distance: 3.787 Å) and C—H⋯π contacts further stabilize the structure . Comparison: The methyl groups on the anilino ring enhance hydrophobic interactions, which may improve solubility in non-polar solvents compared to the benzylamino derivative.

Impact of Electron-Donating and Electron-Withdrawing Groups

  • 3-[1-Nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one: Substituent: Nitro groups (electron-withdrawing). Key Features: Predicted pKa (-5.85 ± 0.70) indicates strong acidity, likely due to nitro group stabilization of the enolate intermediate. High density (1.536 g/cm³) and boiling point (588.9°C) reflect increased molecular rigidity . Comparison: The benzylamino group, being electron-donating, may increase nucleophilicity at the carbonyl oxygen, contrasting with the electron-deficient nitro derivatives.
  • (Z)-3-(Phenylaminomethylene)isobenzofuran-1(3H)-one (CAS 477851-24-4): Substituent: Phenylaminomethylene (conjugated enamine). Key Features: The extended conjugation system enhances UV absorption properties, relevant in photochemical applications. IR spectra show strong C=O stretching at 1782 cm⁻¹, typical of benzofuranones .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Interactions/Properties Biological Relevance
3-(Benzylamino)-2-benzofuran-1(3H)-one Benzylamino 253.29 Not reported Potential N—H⋯O H-bonds Underexplored, likely bioactive
3-(Pyrazin-2-ylamino)-2-benzofuran-1(3H)-one Pyrazin-2-ylamino 227.22 Not reported π-stacking, N—H⋯O H-bonds Not reported
3-(3,4-Dimethyl-anilino)-2-benzofuran-1(3H)-one 3,4-Dimethyl-anilino 253.29 Not reported N—H⋯O, π–π stacking, C—H⋯π Not reported
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one Methyl, phenyl 224.25 Not reported Increased lipophilicity Potential CNS activity
3-[1-Nitro-2-(4-nitroanilino)vinyl]-... Nitro groups 341.27 Not reported High density (1.536 g/cm³), acidic Explosive/photochemical uses

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